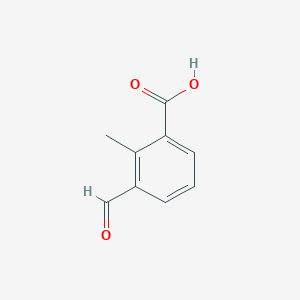

3-Formyl-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Formyl-2-methylbenzoic acid: is an organic compound with the molecular formula C9H8O3. It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) at the third position and a methyl group (-CH3) at the second position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Formyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 2-methylbenzoic acid using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-Formyl-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 3-Carboxy-2-methylbenzoic acid.

Reduction: 3-Hydroxymethyl-2-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-Formyl-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 3-formyl-2-methylbenzoic acid depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

3-Formyl-2-methylbenzoic acid can be compared with other similar compounds, such as:

3-Formylbenzoic acid: Lacks the methyl group at the second position, resulting in different reactivity and properties.

2-Formylbenzoic acid: The formyl group is at the second position, leading to distinct chemical behavior.

4-Formylbenzoic acid: The formyl group is at the fourth position, affecting its reactivity and applications.

Uniqueness: : The presence of both a formyl and a methyl group on the benzene ring of this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and research.

Actividad Biológica

3-Formyl-2-methylbenzoic acid, a compound with the molecular formula C₉H₈O₃, has garnered attention in recent years for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound is primarily involved in biochemical reactions related to aromatic compound metabolism. It interacts with various enzymes, particularly oxidoreductases, facilitating oxidation-reduction reactions involving its formyl group. This compound is also known to participate in nucleophilic substitution reactions at the benzylic position, catalyzed by cytochrome P450 enzymes.

Table 1: Key Enzymatic Interactions

| Enzyme Type | Interaction Type | Role in Metabolism |

|---|---|---|

| Oxidoreductases | Catalyzes oxidation-reduction | Metabolism of aromatic compounds |

| Cytochrome P450 | Nucleophilic substitution | Biotransformation of xenobiotics |

2. Cellular Effects

Research indicates that this compound influences various cellular processes, including cell signaling pathways and gene expression. It modulates the activity of transcription factors, impacting cellular metabolism and energy production. For example, it has been shown to affect the tricarboxylic acid (TCA) cycle by altering enzyme activities involved in this critical metabolic pathway.

Case Study: Gene Expression Modulation

A study demonstrated that low concentrations of this compound can upregulate genes associated with antioxidant defenses while downregulating pro-inflammatory cytokines in cultured human cells. This suggests potential roles in inflammation and oxidative stress management.

3. Molecular Mechanisms

At the molecular level, the compound exerts its effects through specific binding interactions with biomolecules. The formyl group allows it to participate in nucleophilic addition reactions with amino acids in proteins, leading to conformational changes that modulate protein activity.

Mechanistic Insights:

- Hydrogen Bonding: Forms hydrogen bonds with enzyme active sites.

- Van der Waals Interactions: Stabilizes enzyme-substrate complexes.

4. Temporal and Dosage Effects

The biological activity of this compound is influenced by dosage and exposure duration. At low doses, it exhibits therapeutic effects such as anti-inflammatory and antioxidant activities. However, at higher doses, it may lead to toxic effects including cellular damage and organ dysfunction.

Table 2: Dosage Effects in Animal Models

| Dose Range (mg/kg) | Observed Effect |

|---|---|

| 1 - 10 | Anti-inflammatory effects observed |

| 10 - 50 | Antioxidant properties noted |

| >50 | Toxicity leading to organ dysfunction |

6. Therapeutic Applications

Due to its biological properties, this compound shows promise in therapeutic contexts:

- Anti-inflammatory Agents: Potential for treating conditions like arthritis.

- Antioxidants: May protect against oxidative stress-related diseases.

- Cancer Research: Investigated for its ability to inhibit mTORC pathways relevant in cancer progression.

Propiedades

IUPAC Name |

3-formyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORFKTJRGRVGDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.